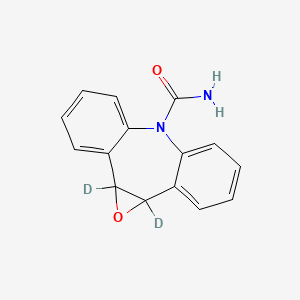
Carbamazepine 10,11-Epoxide-d2 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamazepine 10,11-Epoxide-d2 (Major) is a deuterated form of the active metabolite of carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. This compound is primarily used in research to study the pharmacokinetics and metabolism of carbamazepine, as well as its interactions with other drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-Epoxide-d2 (Major) involves the deuteration of carbamazepine, followed by epoxidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The epoxidation step is carried out using oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of Carbamazepine 10,11-Epoxide-d2 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored and controlled to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamazepine 10,11-Epoxide-d2 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dihydrodiol derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Dihydrodiol derivatives: Formed through oxidation.
Diol derivatives: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Carbamazepine 10,11-Epoxide-d2 (Major) is used extensively in scientific research, including:
Pharmacokinetic studies: To understand the metabolism and distribution of carbamazepine in the body.
Drug interaction studies: To investigate how carbamazepine interacts with other drugs.
Toxicology studies: To assess the potential toxic effects of carbamazepine and its metabolites.
Biological research: To study the effects of carbamazepine on various biological systems
Mécanisme D'action
Carbamazepine 10,11-Epoxide-d2 (Major) exerts its effects by interacting with voltage-gated sodium channels in neurons. This interaction stabilizes the inactive state of the sodium channels, reducing neuronal excitability and preventing the spread of seizure activity. The compound also affects other molecular targets, including calcium channels and neurotransmitter receptors, contributing to its anticonvulsant and mood-stabilizing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamazepine: The parent compound, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structurally related compound with similar anticonvulsant properties.
Eslicarbazepine acetate: A prodrug that is converted to eslicarbazepine, an active metabolite similar to carbamazepine.
Uniqueness
Carbamazepine 10,11-Epoxide-d2 (Major) is unique due to its deuterated form, which allows for more precise pharmacokinetic studies. The presence of deuterium atoms makes it easier to trace and quantify the compound in biological samples, providing valuable insights into the metabolism and interactions of carbamazepine .
Propriétés
IUPAC Name |
2,4-dideuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-FLZZRPEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B563352.png)
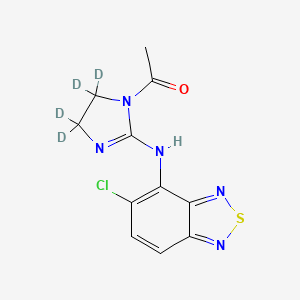
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)
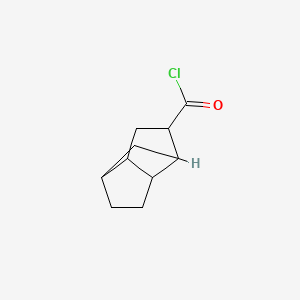
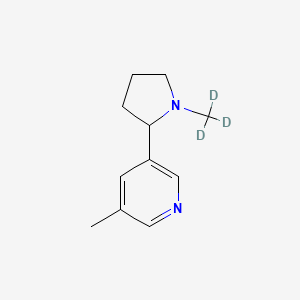
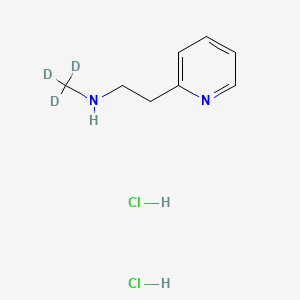
![[bis(2-hydroxyethyl)amino] bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl) phosphate](/img/structure/B563363.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
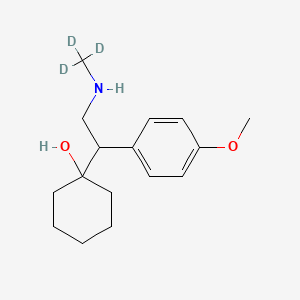
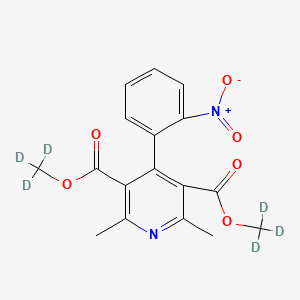
![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)

![4,7-(Epoxymethano)furo[3,4-d]pyrimidine (9CI)](/img/new.no-structure.jpg)
